molecular formula C13H14O4 B13244568 5-Acetyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one

5-Acetyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one

Cat. No.: B13244568
M. Wt: 234.25 g/mol
InChI Key: YJPLVJHOWXKGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one is a benzopyranone derivative characterized by a fused bicyclic structure with acetyl, hydroxy, and dimethyl substituents. The hydroxy group at position 7 contributes to hydrogen-bonding interactions, which may affect solubility and reactivity .

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

5-acetyl-7-hydroxy-4,4-dimethyl-3H-chromen-2-one

InChI

InChI=1S/C13H14O4/c1-7(14)9-4-8(15)5-10-12(9)13(2,3)6-11(16)17-10/h4-5,15H,6H2,1-3H3

InChI Key

YJPLVJHOWXKGDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1)O)OC(=O)CC2(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one and acetyl chloride.

    Acetylation Reaction: The key step involves the acetylation of the hydroxyl group at the 7-position of the benzopyran ring. This is achieved by reacting the starting material with acetyl chloride in the presence of a base such as pyridine or triethylamine.

    Reaction Conditions: The reaction is typically carried out under reflux conditions, with the temperature maintained at around 60-80°C for several hours to ensure complete acetylation.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-Acetyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and environmentally benign catalysts, is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

5-Acetyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Compound 7a : 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one
  • Key differences :
    • Lacks the 4,4-dimethyl and acetyl groups of the target compound.
    • Features a benzoylallyl substituent at position 3 and a methyl group at position 4.
Compound 14d : 3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one
  • Key differences: Contains a hydroxyethylamino side chain instead of the acetyl group. Synthesized via ethanolamine reaction with 7a (81% yield, m.p. 171°C).
  • Implications: The amino group introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents relative to the target compound .
Compound 139 : 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one
  • Key differences :
    • Substituted with multiple hydroxy and methoxy groups on both rings.
    • Lacks acetyl and dimethyl groups.
  • Implications: Higher polarity due to phenolic hydroxy groups, likely reducing membrane permeability compared to the lipophilic target compound .
Compound 140 : 7-(β-D-Glucopyranosyloxy)-5-hydroxy-2-methoxyphenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one
  • Key differences: Features a glycosylated hydroxy group (glucopyranosyloxy) at position 5.
  • Implications :
    • Glycosylation improves water solubility, making it more suitable for aqueous biological systems than the acetylated target compound .
Compound from : 5-Hydroxy-7-methoxy-2-(2,4,6-trimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
  • Key differences: Methoxy groups at positions 2,4,6 (phenyl ring) and 7 (benzopyranone).

Spectroscopic and Analytical Differentiation

  • NMR/IR Data :
    • The target compound’s acetyl group would show a carbonyl peak at ~1700 cm⁻¹ in IR, distinct from benzoyl (1650–1680 cm⁻¹) or glycosylated (broad O-H ~3400 cm⁻¹) analogs .
    • 4,4-dimethyl groups in the target compound would produce distinct singlet signals in ¹H NMR (δ 1.2–1.5 ppm) .

Biological Activity

5-Acetyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one (CAS Number: 2059933-00-3) is a compound belonging to the benzopyran class of organic compounds. This article explores its biological activities, including cytotoxicity, potential therapeutic applications, and mechanisms of action.

PropertyValue
Molecular FormulaC₁₃H₁₄O₄
Molecular Weight234.25 g/mol
CAS Number2059933-00-3

1. Cytotoxicity

Cytotoxicity studies have indicated that 5-acetyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit cell viability in a concentration-dependent manner.

Case Study: MCF7 Breast Cancer Cells
In vitro studies demonstrated that this compound reduced MCF7 cell viability significantly. The half-maximal inhibitory concentration (IC₅₀) was observed at approximately 52.83 µM after 72 hours of exposure. The mechanism of action appears to involve the induction of oxidative stress, as evidenced by increased levels of reactive oxygen species (ROS) and lipid peroxidation .

The cytotoxic effects are primarily attributed to the following mechanisms:

  • Induction of Apoptosis : The compound increases the activity of caspases (caspase-3 and caspase-9), which are critical for the apoptotic process.
  • Mitochondrial Dysfunction : It has been observed that this compound reduces mitochondrial ATP synthesis and induces mitochondrial uncoupling, leading to energy depletion in cancer cells .

Comparative Biological Activity

To better understand the biological activity of 5-acetyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one, a comparison with other related compounds can be insightful.

CompoundIC₅₀ (µM)Cell LineMechanism of Action
5-Acetyl-7-hydroxy-4,4-dimethyl...52.83MCF7Oxidative stress, apoptosis
7-Hydroxycadalene55.24MCF7Oxidative stress
Doxorubicin0.83MDA/MB-435DNA intercalation

Potential Therapeutic Applications

Given its cytotoxic properties and mechanisms of action, 5-acetyl-7-hydroxy-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one holds promise as a potential therapeutic agent in cancer treatment. It could be particularly useful in targeting breast cancer cells due to its effectiveness against the MCF7 cell line.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.